Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate
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Overview
Description
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a carboxylate ester, along with a nitro-substituted aromatic ring
Preparation Methods
The synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 3-methoxy-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.
Scientific Research Applications
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate can be compared with other similar compounds such as:
Methyl 2-(4-nitrophenyl)hydrazine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 2-(3,4-dimethoxyphenyl)hydrazine-1-carboxylate: Contains an additional methoxy group, which can influence its solubility and interaction with biological targets.
Methyl 2-(3-methoxyphenyl)hydrazine-1-carboxylate: Lacks the nitro group, which may reduce its cytotoxic potential.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
CAS No. |
648917-65-1 |
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Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl N-(3-methoxy-4-nitroanilino)carbamate |
InChI |
InChI=1S/C9H11N3O5/c1-16-8-5-6(10-11-9(13)17-2)3-4-7(8)12(14)15/h3-5,10H,1-2H3,(H,11,13) |
InChI Key |
QZZDMMOYBVVSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NNC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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